molecular formula C13H10N2OS2 B11438534 3-methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B11438534
M. Wt: 274.4 g/mol
InChI Key: XHNZXQHWCFIPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (hereafter referred to as Compound IV) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core with a methyl group at position 3, a phenyl group at position 7, and a thioxo (S=O) group at position 2. Studies have identified Compound IV as a small-molecule binder capable of stabilizing misfolded PAH variants, thereby restoring enzymatic activity . Its structural uniqueness lies in the combination of the thiophene-fused pyrimidinone scaffold and the substitution pattern, which contributes to its bioactivity and solubility profile.

Properties

IUPAC Name

3-methyl-7-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-15-12(16)11-10(14-13(15)17)9(7-18-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNZXQHWCFIPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization of 3-Aminothiophene Derivatives

The foundational approach involves reacting 3-aminothiophene-2-carboxylate derivatives with isothiocyanates to form thiourea intermediates, which undergo base-mediated cyclization. For example, methyl 3-amino-5-phenylthiophene-2-carboxylate (hypothetical precursor) reacts with methyl isothiocyanate in acetonitrile under reflux with anhydrous potassium carbonate to yield the thiourea adduct. Cyclization using methanolic potassium hydroxide or sodium methoxide generates the thieno[3,2-d]pyrimidine scaffold, with the phenyl group at position 7 originating from the thiophene’s C5 substituent.

Reaction Conditions :

  • Solvent: Anhydrous acetonitrile or dioxane

  • Base: K₂CO₃ or MeONa

  • Temperature: 60–100°C (conventional heating) or microwave irradiation (100–150 W, 10–15 min).

Yield Optimization :
Microwave irradiation reduces reaction times from hours to minutes, improving yields by 15–20% compared to classical heating. For instance, cyclization of thiourea intermediates under microwave conditions (150 W, 12 min) achieves ~75% yield versus 53% under reflux.

Spectroscopic Characterization and Structural Validation

NMR Spectral Analysis

  • ¹H NMR : The thioxo group (C=S) deshields adjacent protons, with H-5 (thiophene) appearing as a doublet at δ 7.09–7.11 ppm (J = 5.2 Hz). The N-methyl group resonates as a singlet at δ 3.78 ppm.

  • ¹³C NMR : The C4 carbonyl appears at δ 165–168 ppm, while the thioxo carbon (C2) resonates at δ 182–185 ppm.

IR and Mass Spectrometry

  • IR : Strong absorptions at 1,675–1,678 cm⁻¹ (ester C=O) and 1,220–1,225 cm⁻¹ (C=S).

  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 314 [M+H]⁺ for C₁₄H₁₂N₂OS₂).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesSource
Microwave Cyclization150 W, 12 min, MeONa75Rapid, high yield
Conventional RefluxEtOH, KOH, 1 h53Low equipment requirements
Post-Cyclization AlkylationDMF, MeI, 100°C, 1 h68Precise N-substitution

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Acidification of cyclized potassium salts occasionally yields dimeric byproducts. This is mitigated by:

  • Slow addition of HCl to maintain pH > 4.

  • Recrystallization from ethanol-DMF (1:1) to isolate monomers.

Solubility Limitations

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, facilitating smoother alkylation and purification .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The compound can be reduced to remove the thioxo group, yielding a dihydrothienopyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrothienopyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thioxo group and the fused thienopyrimidine ring system may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

(a) Compound III (3-Amino-2-Benzyl-7-Nitro-4-(2-Quinolyl)-1,2-Dihydroisoquinolin-1-One)

  • Structural Differences: Unlike Compound IV’s thieno-pyrimidinone core, Compound III features an isoquinolinone scaffold with a nitro group and quinoline substitution.
  • Biological Activity: Both compounds were identified as hits in PKU chaperone screens.
  • Mechanistic Insight: The nitro and quinoline groups in Compound III may enhance interactions with PAH’s hydrophobic pockets, explaining its superior efficacy despite similar binding affinities.

(b) 2-Methyl-7-Phenyl-Thieno[3,2-d]Pyrimidin-4(1H)-One

  • Structural Differences : Lacks the thioxo group at position 2, replaced by a methylene group.
  • Synthetic Relevance : Excluded from patent claims for CRF receptor antagonists due to prior art, highlighting the importance of the thioxo group in differentiating intellectual property .

Thieno-Pyrimidinones with Varied Substitutions

(a) 3-(Pyridin-2-Yl)-2-Thioxo-2,3-Dihydrothieno[2,3-d]Pyrimidin-4(1H)-Ones

  • Synthesis : Cyclization of thioureas yields derivatives with pyridinyl substituents (e.g., IVc, IVe). Yields vary significantly (51–95%), influenced by steric and electronic effects of substituents .
  • Activity: Not evaluated for PKU but explored in kinase inhibition. The pyridinyl group may enhance metal-binding capacity compared to Compound IV’s phenyl group.

(b) 2,2-Dimethyl-2,3-Dihydrothieno[3,2-d]Pyrimidin-4(1H)-One

  • Structural Differences : Contains a dimethyl group at position 2 instead of thioxo.
  • Biological Activity : Exhibits potent GSK-3β inhibition (IC50 = 10 nM), critical in Alzheimer’s disease research. The dimethyl group likely enhances hydrophobic interactions with the ATP-binding pocket of GSK-3β .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Bioactivity (Target) pKa (Predicted) Key Reference
Compound IV Thieno[3,2-d]pyrimidinone 3-Me, 7-Ph, 2-thioxo PKU (PAH chaperone) N/A
Compound III Isoquinolinone 3-NH2, 2-Bn, 7-NO2, 4-quinolyl PKU (PAH stabilization) N/A
2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidinone 2-SH Unknown 6.78
3-Isobutyl-2-Mercapto-6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone 3-isobutyl, 6-Ph, 2-SH CRF receptor antagonist lead N/A

Biological Activity

3-Methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews its biological activity based on various studies, emphasizing its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of phenyl and other substituents via nucleophilic substitution or coupling reactions.
  • Final Assembly : The final step usually involves the formation of the thioxo group through thioketone formation reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In a comparative study against doxorubicin, a well-known chemotherapeutic agent, this compound demonstrated significant cytotoxic effects on various human cancer cell lines:

Cell Line IC50 (μM) Comparison with Doxorubicin
MCF-7 (Breast)5.6Comparable
HeLa (Cervical)4.8Comparable
HCT116 (Colon)6.0Lower potency

These results indicate that while it may not surpass doxorubicin in efficacy, it shows promising activity that warrants further investigation into its mechanisms and potential as a therapeutic agent .

The mechanism by which this compound exerts its antitumor effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that it may inhibit specific signaling pathways associated with cell proliferation and survival. The compound's structure allows it to interact with various biological targets, potentially leading to the disruption of critical cellular processes.

Case Studies

In a notable study by Hafez et al., several derivatives of thieno[3,2-d]pyrimidines were synthesized and evaluated for their antitumor activity . The study revealed that modifications to the phenyl group significantly influenced the biological activity of the compounds. For instance:

  • Compound A : Substituted with a methoxy group exhibited enhanced activity against MCF-7 cells.
  • Compound B : Lacking substitutions showed reduced cytotoxicity.

These findings emphasize the importance of structural modifications in optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?

Answer:
The synthesis typically involves cyclization of precursor thiophene derivatives with substituted pyrimidine intermediates. A common route starts with reacting 6-phenylthieno[3,2-d]pyrimidine derivatives with methyl isothiocyanate under basic conditions (e.g., potassium carbonate in DMF) to introduce the thioxo and methyl groups at positions 2 and 3, respectively . Key parameters include:

  • Temperature: 80–100°C for cyclization.
  • Catalysts: Base catalysts (e.g., triethylamine) to deprotonate intermediates.
  • Purification: Recrystallization from ethanol or column chromatography for high purity (>95%).
    Table 1: Example Reaction Conditions
StepReagentsSolventTime (h)Yield (%)
CyclizationMethyl isothiocyanate, K₂CO₃DMF672

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Structural confirmation requires a combination of:

  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks for the thiophene ring (δ 6.8–7.5 ppm), methyl group (δ 2.3–2.5 ppm), and thioxo group (δ 180–185 ppm in ¹³C) .
    • IR: Stretching vibrations for C=S (1150–1250 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
  • X-ray Crystallography: Resolves fused-ring geometry and substituent positions .

Advanced: What strategies are employed to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Answer:
Discrepancies often arise from assay conditions or cellular models. Mitigation strategies include:

  • Standardized Assays: Use kinase-Glo luminescence assays (e.g., for GSK-3β inhibition) to minimize variability .
  • Control Compounds: Benchmark against doxorubicin or staurosporine in cytotoxicity assays .
  • Meta-Analysis: Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM).

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?

Answer:
SAR strategies focus on modifying substituents to enhance target affinity and pharmacokinetics:

  • Position 3: Replace methyl with bulkier groups (e.g., cyclopropyl) to improve hydrophobic interactions with kinase ATP pockets .
  • Position 7: Introduce electron-withdrawing groups (e.g., -CF₃) to boost electrophilicity and DNA intercalation potential .
    Table 2: Derivative Activity Comparison
DerivativeSubstituent (Position 3)IC₅₀ (nM, GSK-3β)
ParentMethyl150
OptimizedCyclopropyl10

Advanced: What computational approaches predict binding modes with biological targets (e.g., kinases)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GSK-3β or tyrosinase active sites .
  • MD Simulations: Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR Models: Corrogate substituent electronegativity with inhibitory potency (R² >0.8) .

Advanced: How are reaction mechanisms elucidated for key transformations (e.g., thioxo group introduction)?

Answer:
Mechanistic studies employ:

  • Isotopic Labeling: Track sulfur incorporation using ³⁵S-labeled isothiocyanate .
  • Kinetic Profiling: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., cyclization vs. substitution) .
  • DFT Calculations: Predict transition states and activation energies for thiourea formation .

Advanced: What methods address solubility challenges in in vivo studies?

Answer:

  • Prodrug Design: Introduce phosphate esters at the 4-oxo position for aqueous solubility .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
  • Co-Crystallization: Use co-solvents (e.g., DMSO:water mixtures) for stable crystalline forms .

Basic: How is stability assessed under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–9) and quantify degradation via HPLC .
  • Thermal Analysis: TGA/DSC to determine melting points and decomposition thresholds (e.g., >200°C) .
  • Light Sensitivity: Expose to UV-Vis radiation and monitor photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.